Reduced Homocoupling Byproducts in Gold-Catalyzed Oxyarylation: Trimethylsilane vs. Boronic Acid
In gold-catalyzed oxidative coupling reactions, the use of aryltrimethylsilanes, including (4-fluoro-2-methylphenyl)trimethylsilane, significantly reduces the formation of symmetrical biaryl homocoupling byproducts compared to the corresponding arylboronic acids. While arylboronic acids frequently yield substantial amounts of homocoupled biaryl impurities that necessitate additional purification steps, the trimethylsilane reagent minimizes this side reaction, providing cleaner crude reaction profiles and higher effective yields of the desired cross-coupled product [1].
| Evidence Dimension | Homocoupling byproduct formation |
|---|---|
| Target Compound Data | Significantly reduced observation of homocoupling byproducts |
| Comparator Or Baseline | Arylboronic acid: Substantial generation of symmetrical biaryl homocoupling byproducts |
| Quantified Difference | Qualitative reduction in homocoupling impurities; no exact yield data available for this specific substrate |
| Conditions | Gold-catalyzed oxyarylation reaction conditions (general protocol for aryltrimethylsilanes vs. arylboronic acids) |
Why This Matters
This reduction in homocoupling byproducts simplifies reaction workup and purification, directly translating to time and cost savings in both research and process-scale applications.
- [1] Brenzovich, W. E., Jr.; Brazeau, J.-F.; Toste, F. D. Gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes. *Org. Lett.* **2010**, *12* (21), 4728–4731. View Source
